molecular formula C15H13N3O3 B2488858 Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate CAS No. 1993139-80-2

Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate

Cat. No.: B2488858
CAS No.: 1993139-80-2
M. Wt: 283.287
InChI Key: OBYIAQQRWABNBQ-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolopyrazine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core with an ethyl ester group at the 2-position, a phenyl group at the 6-position, and a keto group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate typically involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. This reaction is often carried out under catalyst-free conditions in boiling dimethylformamide (DMF), yielding the desired product in good yields . Another method involves the regioselective iodination of pyrazolo[1,5-a]pyrazin-4(5H)-ones followed by carbonylation catalyzed with palladium (Pd(dppf)Cl2) under pressure in methanol solution, which yields methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The phenyl group and the ethyl ester group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, substituted pyrazolopyrazines, and other functionalized compounds that retain the core structure of the original molecule.

Scientific Research Applications

Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at the 6-position and ethyl ester group at the 2-position differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and distinct physical properties.

Properties

IUPAC Name

ethyl 4-oxo-6-phenyl-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-2-21-15(20)11-8-13-14(19)16-12(9-18(13)17-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYIAQQRWABNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=C(NC(=O)C2=C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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